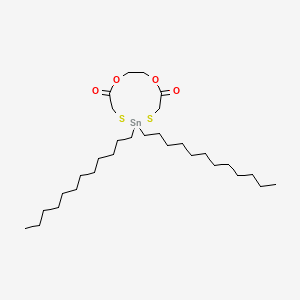
8,8-Didodecyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Didodecyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione is a tin-containing macrocyclic compound characterized by a 11-membered ring system incorporating two oxygen atoms (1,4-dioxa), two sulfur atoms (7,9-dithia), and a central tin atom coordinated to two dodecyl (C₁₂H₂₅) groups. The structure is further functionalized with two ketone groups at positions 5 and 11. This compound belongs to a class of organotin complexes known for their applications in catalysis, polymer stabilization, and materials science .
For example:
Preparation Methods
The synthesis of 8,8-Didodecyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione typically involves the reaction of dodecyl-substituted precursors with tin-containing reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the formation of the desired cyclic structure. Industrial production methods may involve scaling up these reactions while maintaining the necessary conditions to achieve high yields and purity.
Chemical Reactions Analysis
8,8-Didodecyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized tin species.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state, often using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions where ligands attached to the tin center are replaced by other groups. Common reagents for these reactions include halides and organometallic reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8,8-Didodecyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying metal-organic interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of metal-based drugs.
Industry: It is used in the production of specialized materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism by which 8,8-Didodecyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The tin center plays a crucial role in these interactions, often coordinating with other atoms or molecules to form stable complexes. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.
Comparison with Similar Compounds
Structural and Functional Variations
The primary distinction among stannacycloundecane derivatives lies in the alkyl chain length attached to the tin center. This structural variation significantly impacts physical properties, reactivity, and regulatory status:
Key Observations:
- Solubility and Reactivity: Longer alkyl chains (e.g., didodecyl) reduce solubility in polar solvents but improve compatibility with organic matrices, making them suitable for polymer stabilization. Shorter chains (e.g., dibutyl) favor catalytic applications requiring moderate polarity .
- Thermal Stability: The didodecyl derivative likely exhibits superior thermal stability compared to dioctyl or dibutyl analogs, a critical factor in high-temperature industrial processes.
Regulatory and Environmental Considerations
- 8,8-Dioctyl variant (CAS 56875-68-4): Designated under 40 CFR 721.9535, requiring EPA reporting for significant new uses, indicating concerns over bioaccumulation or toxicity .
- 8,8-Dibutyl variant (CAS 13468-00-3): Listed in the EU EINECS inventory, suggesting established industrial use but with stricter handling protocols .
- Didodecyl variant: While regulatory data are absent, its longer alkyl chains may reduce acute toxicity but increase environmental persistence due to slower degradation .
Properties
CAS No. |
93778-53-1 |
|---|---|
Molecular Formula |
C30H58O4S2Sn |
Molecular Weight |
665.6 g/mol |
IUPAC Name |
5,5-didodecyl-1,9-dioxa-4,6-dithia-5-stannacycloundecane-2,8-dione |
InChI |
InChI=1S/2C12H25.C6H10O4S2.Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;7-5(3-11)9-1-2-10-6(8)4-12;/h2*1,3-12H2,2H3;11-12H,1-4H2;/q;;;+2/p-2 |
InChI Key |
OGNXWEIEJAABBN-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC[Sn]1(SCC(=O)OCCOC(=O)CS1)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















